2-Azabicyclo[4.1.0]hepta-2,4,6-triene
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Overview
Description
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. The compound’s high strain energy and unique electronic properties make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices. This process produces phenylcarbene, which then rearranges to form the desired bicyclic compound . The reaction conditions often require extremely low temperatures to stabilize the intermediate compounds and prevent rapid rearrangement.
Industrial Production Methods: Industrial production of this compound is challenging due to its high reactivity and instability. As a result, large-scale production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions, oxidation, and substitution reactions. One notable reaction is its rearrangement via heavy-atom tunneling, which limits its lifetime and observability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorine substituents, which help stabilize the compound by slowing down the tunneling rearrangement . The reactions often require cryogenic conditions to maintain the stability of the compound.
Major Products: The major products formed from reactions involving this compound include cycloheptatetraene and other rearranged bicyclic compounds .
Scientific Research Applications
2-Azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms . In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the synthesis of novel compounds with therapeutic properties . Additionally, the compound’s unique electronic properties make it a subject of interest in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene primarily involves its rearrangement via heavy-atom tunneling. This process allows the compound to transition through a potential energy barrier, even if the energy is too low to overcome the barrier classically . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s high strain energy and unique electronic configuration.
Comparison with Similar Compounds
- Bicyclo[4.1.0]hepta-2,4,6-triene
- 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one
- 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate
Comparison: Compared to similar compounds, 2-Azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of a nitrogen atom in its bicyclic framework. This structural feature contributes to its high strain energy and unique reactivity. Additionally, the compound’s ability to undergo heavy-atom tunneling rearrangement distinguishes it from other bicyclic compounds .
Properties
CAS No. |
591245-14-6 |
---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H |
InChI Key |
PFTLPJNGOLBBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC2N=C1 |
Origin of Product |
United States |
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